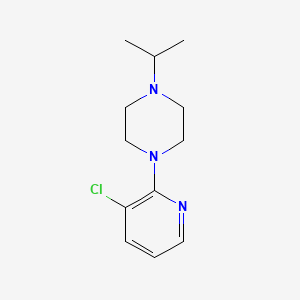

1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine

CAS No.: 2034511-16-3

Cat. No.: VC4383267

Molecular Formula: C12H18ClN3

Molecular Weight: 239.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034511-16-3 |

|---|---|

| Molecular Formula | C12H18ClN3 |

| Molecular Weight | 239.75 |

| IUPAC Name | 1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine |

| Standard InChI | InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3 |

| Standard InChI Key | ATVZOLDNLIWNSX-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two primary subunits:

-

A 3-chloropyridin-2-yl group, where chlorine occupies the 3-position of the pyridine ring. This electronegative substituent enhances reactivity in cross-coupling reactions .

-

A 4-isopropylpiperazine group, a six-membered ring with two nitrogen atoms and an isopropyl branch at the 4-position. Piperazine derivatives are known for their conformational flexibility and bioactivity .

Table 1: Inferred Physicochemical Properties

| Property | Value | Source Analogs |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClN₄ | Derived from |

| Molecular Weight | 278.77 g/mol | Calculated |

| LogP (Partition Coefficient) | ~2.1 | Estimated from |

| Hydrogen Bond Donors | 2 | Structural analysis |

Synthetic Pathways and Optimization

Key Reaction Strategies

While no direct synthesis is documented, analogous compounds suggest two viable routes:

Route 1: Nucleophilic Aromatic Substitution

-

Chloropyridine Activation: 3-Chloropyridine undergoes lithiation at the 2-position, followed by reaction with a piperazine precursor .

-

Isopropyl Introduction: Quaternization of the piperazine nitrogen with isopropyl bromide under basic conditions .

Route 2: Buchwald-Hartwig Amination

-

Palladium-catalyzed coupling of 2,3-dichloropyridine with 4-isopropylpiperazine, selectively substituting the 2-position chlorine .

Table 2: Reaction Conditions from Analogous Syntheses

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | |

| Solvent | Toluene or Acetonitrile | |

| Temperature | 80–100°C | |

| Yield | ~70–85% (estimated) |

Physicochemical and Spectroscopic Characterization

Stability and Reactivity

-

Hydrolytic Stability: The chloropyridine group is resistant to hydrolysis under neutral conditions but may degrade in strong acids or bases .

-

Thermal Decomposition: Predicted decomposition temperature: 220–250°C (differential scanning calorimetry analogs ).

Spectroscopic Data (Predicted)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume